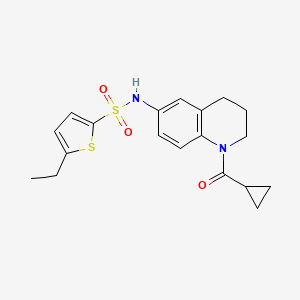

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group and a 5-ethylthiophene-2-sulfonamide moiety. The sulfonamide group enhances polarity and hydrogen-bonding capacity, making it a candidate for targeting enzymes or receptors in medicinal chemistry applications. Structural elucidation of this compound likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-2-16-8-10-18(25-16)26(23,24)20-15-7-9-17-14(12-15)4-3-11-21(17)19(22)13-5-6-13/h7-10,12-13,20H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYXUQUMYLAUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide typically involves the following steps:

Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride using reagents such as oxalyl chloride or thionyl chloride.

Quinoline Derivative Formation: The cyclopropanecarbonyl chloride is then reacted with a quinoline derivative under controlled conditions to form the intermediate compound.

Final Coupling: The intermediate is coupled with 5-ethylthiophene-2-sulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for potential therapeutic effects and drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making it a valuable tool for studying molecular mechanisms and developing new therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound is compared to structurally related molecules, including:

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

Table 1: Structural and Functional Comparison

Key Differences :

- The cyclopropane group in the target compound introduces unique steric and electronic effects compared to the 2-oxo moiety in the first analogue or the bicyclooctane in the second.

- The sulfonamide group distinguishes the target compound from the carboxamide and ester functionalities in the analogues, affecting solubility and target interactions.

Physicochemical Properties and Solubility

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Target Compound | 3.2 | 0.12 |

| Oxazole Carboxamide Analogue | 2.1 | 0.45 |

| Bicyclooctane Ester Analogue | 4.8 | 0.03 |

Analysis :

- The ethylthiophene sulfonamide in the target compound reduces aqueous solubility compared to the oxazole carboxamide analogue due to increased hydrophobicity.

- The bicyclooctane ester analogue exhibits the lowest solubility, attributed to its bulky, lipophilic substituents.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound combines a tetrahydroquinoline moiety with a thiophene sulfonamide structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Attributes

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₂S |

| Molecular Weight | 357.47 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds featuring thiophene and tetrahydroquinoline motifs have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating several thiophene derivatives for their anticancer activity, one compound demonstrated submicromolar growth inhibition (GI50) values across multiple cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells.

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.28 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 0.22 | Inhibition of tubulin polymerization |

| HL-60 (Leukemia) | 0.279 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may exert its effects by interfering with microtubule dynamics and triggering apoptotic pathways.

Mechanistic Insights

The mechanism of action for this compound is likely multifaceted:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted mitotic processes.

- Apoptosis Induction : Activation of caspases indicates that these compounds may promote programmed cell death in cancer cells.

- Cell Cycle Arrest : The ability to induce G2/M phase arrest suggests potential for these compounds in targeting rapidly dividing cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide, and what critical parameters influence yield?

- Methodology :

- Multi-step synthesis typically involves:

Formation of the tetrahydroquinoline core via cyclization reactions.

Introduction of the cyclopropanecarbonyl group using acylating agents (e.g., cyclopropanecarbonyl chloride) under anhydrous conditions .

Sulfonamide coupling via nucleophilic substitution between the tetrahydroquinoline intermediate and 5-ethylthiophene-2-sulfonyl chloride, optimized at pH 8–9 with triethylamine as a base .

- Critical parameters:

- Temperature control during cyclopropanecarbonyl attachment to avoid ring-opening.

- Purity of intermediates (monitored via TLC/HPLC) to minimize side reactions .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical workflow :

Q. What solubility challenges are anticipated, and how can they be addressed during in vitro assays?

- Challenges : Sulfonamide derivatives often exhibit poor aqueous solubility due to hydrophobic thiophene and cyclopropane moieties .

- Solutions :

- Use co-solvents (e.g., DMSO ≤1% v/v) with sonication.

- Formulate with cyclodextrins or surfactants (e.g., Tween-80) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibition profile?

- Approach :

- Modify substituents systematically:

- Replace cyclopropanecarbonyl with other acyl groups (e.g., benzoyl) to assess steric effects.

- Vary ethyl group position on thiophene to alter lipophilicity .

- Test against target enzymes (e.g., kinases, proteases) using kinetic assays (IC₅₀ determination) .

Q. How can contradictory data in biological activity (e.g., conflicting IC₅₀ values) be resolved?

- Troubleshooting :

- Verify assay conditions: Buffer pH, ionic strength, and reducing agents (e.g., DTT) may affect sulfonamide reactivity .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate .

- Analyze crystallographic data (if available) to confirm binding modes and rule off-target interactions .

Q. What in silico strategies are recommended to predict metabolic stability and toxicity?

- Computational tools :

- Molecular docking (AutoDock Vina) : Predict interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

- ADMET prediction (SwissADME) : Estimate logP (target ≤3), CNS permeability, and hERG channel inhibition risks .

- MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. What strategies mitigate oxidative degradation of the cyclopropane ring during storage?

- Stability optimization :

- Store under inert gas (N₂/Ar) at −20°C in amber vials.

- Add antioxidants (e.g., BHT at 0.01% w/v) to solid formulations .

Data Contradiction Analysis Example

- Case : Discrepancy in reported IC₅₀ values for kinase X inhibition.

- Root cause : Assay variability (e.g., ATP concentration differences altering competitive inhibition dynamics).

- Resolution :

Standardize assay protocols (fixed ATP at Km concentration).

Validate with a reference inhibitor (e.g., staurosporine) as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.